molecular formula C12H17F2N B13300509 [(2,6-Difluorophenyl)methyl](3-methylbutyl)amine

[(2,6-Difluorophenyl)methyl](3-methylbutyl)amine

Cat. No.: B13300509
M. Wt: 213.27 g/mol
InChI Key: HSXQJQBGDJGLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluorophenyl)methylamine is an organic compound with the molecular formula C12H17F2N. It is characterized by the presence of a difluorophenyl group attached to a methylbutylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)methylamine typically involves the reaction of 2,6-difluorobenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2,6-Difluorophenyl)methylamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(2,6-Difluorophenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)methylamine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dichlorophenyl)methylamine
  • (2,6-Dibromophenyl)methylamine
  • (2,6-Dimethylphenyl)methylamine

Uniqueness

(2,6-Difluorophenyl)methylamine is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H17F2N/c1-9(2)6-7-15-8-10-11(13)4-3-5-12(10)14/h3-5,9,15H,6-8H2,1-2H3

InChI Key

HSXQJQBGDJGLPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=C(C=CC=C1F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.